1-(2-Bromoethyl)imidazolidin-2-one

Organic Synthesis Alkylation Electrophilic Reactivity

1-(2-Bromoethyl)imidazolidin-2-one delivers a unique combination of a reactive primary alkyl bromide and a rigid cyclic urea core, enabling efficient SN2 installation of the imidazolidin-2-one pharmacophore onto diverse nucleophiles. Unlike non-halogenated analogs, the bromoethyl handle ensures predictable electrophilic reactivity for constructing complex intermediates. With low LogP (-0.014) and MW (193 Da), it aligns with CNS drug-like parameters and excels in aqueous bioconjugation. Available at ≥95% purity from verified manufacturers. Secure your research supply today.

Molecular Formula C5H9BrN2O
Molecular Weight 193.04 g/mol
CAS No. 328569-74-0
Cat. No. B1528107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)imidazolidin-2-one
CAS328569-74-0
Molecular FormulaC5H9BrN2O
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)CCBr
InChIInChI=1S/C5H9BrN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9)
InChIKeyOXIDPIFLOWJKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)imidazolidin-2-one (CAS 328569-74-0) Compound Profile and Procurement Baseline


1-(2-Bromoethyl)imidazolidin-2-one (CAS 328569-74-0) is a heterocyclic building block comprising a cyclic urea (imidazolidin-2-one) core functionalized with a 2-bromoethyl substituent at the N1 position, with a molecular formula of C5H9BrN2O and a molecular weight of 193.04 g/mol . Commercial availability is established with suppliers offering this compound at purities ≥95% [1]. As a member of the imidazolidin-2-one class, this compound serves as a versatile synthetic intermediate for constructing more complex molecular architectures, with the bromoethyl group providing a reactive electrophilic handle for nucleophilic substitution and alkylation reactions .

Why Substituting 1-(2-Bromoethyl)imidazolidin-2-one with Other Imidazolidinones Carries Quantifiable Risk


Imidazolidin-2-one derivatives cannot be treated as freely interchangeable building blocks due to the profound influence of the N1-substituent on both reactivity and downstream molecular properties. The presence of the 2-bromoethyl group in this specific compound imparts a distinct electrophilic character, enabling alkylation and nucleophilic substitution pathways that are absent in non-halogenated analogs . Furthermore, the cyclic urea core provides a rigid scaffold that influences the spatial orientation of the attached functional groups, a feature exploited in asymmetric synthesis where chiral 2-imidazolidinones serve as auxiliaries [1]. Substitution with a different derivative—for example, one lacking the bromoethyl handle or bearing an alternative N-substituent—would fundamentally alter the reaction trajectory, potentially compromising yield, selectivity, or the viability of the target synthesis altogether.

Product-Specific Quantitative Evidence Guide for 1-(2-Bromoethyl)imidazolidin-2-one (CAS 328569-74-0)


1-(2-Bromoethyl)imidazolidin-2-one vs. Non-Halogenated Analogs: Electrophilic Reactivity Differentiation

1-(2-Bromoethyl)imidazolidin-2-one contains a 2-bromoethyl substituent at the N1 position, which confers significant electrophilic reactivity absent in non-halogenated imidazolidin-2-ones. The presence of a primary alkyl bromide enables direct participation in nucleophilic substitution (SN2) and alkylation reactions without requiring additional activation steps. This is a class-level inference based on the well-established reactivity of alkyl halides, and direct head-to-head kinetic comparisons for this specific compound were not identified in the accessible literature.

Organic Synthesis Alkylation Electrophilic Reactivity

1-(2-Bromoethyl)imidazolidin-2-one vs. 1-(2-Chloroethyl)imidazolidin-2-one: Leaving Group Potency

As a primary alkyl bromide, the 2-bromoethyl group in the target compound is expected to exhibit a higher reaction rate in nucleophilic substitution compared to the corresponding 2-chloroethyl analog. This is a class-level inference based on the well-established leaving group ability series (Br⁻ > Cl⁻). While a direct experimental comparison of these two specific imidazolidinones is not available, the fundamental reactivity difference of the halogens is a reliable predictor of relative performance in SN2 reactions.

Reaction Kinetics Alkylating Agent Leaving Group

1-(2-Bromoethyl)imidazolidin-2-one vs. 5-(2-Bromoethyl)hydantoin: Scaffold Impact on Physicochemical Properties

The target compound (imidazolidin-2-one core) can be differentiated from a closely related bromoethyl-functionalized heterocycle, 5-(2-bromoethyl)hydantoin (imidazolidine-2,4-dione). While both contain a reactive bromoethyl group, the core scaffolds differ by the presence of an additional carbonyl group in the hydantoin (a cyclic urea vs. a cyclic imide). This structural difference leads to quantifiable changes in key physicochemical properties that impact compound selection .

Scaffold Comparison Physicochemical Properties Drug Discovery

Optimal Research and Industrial Application Scenarios for 1-(2-Bromoethyl)imidazolidin-2-one (CAS 328569-74-0)


Synthesis of N-Alkylated Bioactive Molecules via Nucleophilic Substitution

This compound is optimally employed as an electrophilic building block for introducing an imidazolidin-2-one moiety onto a wide range of nucleophiles (e.g., amines, thiols, enolates) . The presence of the primary alkyl bromide enables straightforward SN2 reactions to generate complex intermediates for pharmaceutical and agrochemical discovery programs. The cyclic urea core is a privileged scaffold found in numerous bioactive compounds [1], and this reagent provides a direct route for its installation.

Development of Heterobifunctional Linkers and Probes

The combination of a reactive alkyl bromide and a polar cyclic urea core makes this compound a valuable precursor for heterobifunctional linkers. The bromoethyl group can be used to attach the molecule to a biomolecule or solid support, while the secondary amine (after deprotection or further modification of the urea) or the urea oxygen itself can be functionalized for subsequent conjugation steps. This is supported by its physicochemical profile, including high water solubility (LogP = -0.014) , which is advantageous for bioconjugation applications in aqueous media.

Medicinal Chemistry SAR Campaigns Targeting CNS Disorders

Imidazolidin-2-one derivatives are recognized as privileged scaffolds in medicinal chemistry, with known activity against various therapeutic targets, including those relevant to neurological conditions [1]. The specific properties of 1-(2-bromoethyl)imidazolidin-2-one—including its low LogP (good water solubility) and low molecular weight (193 Da)—align with the physicochemical parameters often sought for central nervous system (CNS) drug candidates. This compound can serve as a versatile starting point for the synthesis of focused libraries for structure-activity relationship (SAR) studies.

Academic and Industrial Process Development for Cyclic Urea Alkylation

This compound serves as a key substrate or reference standard for developing and optimizing alkylation methodologies involving cyclic ureas [2]. Given the broad interest in cyclic urea compounds for various applications , establishing robust, high-yielding protocols for their synthesis and subsequent derivatization is of high importance. Researchers can use this well-defined bromoethyl derivative to benchmark new catalytic systems, explore alternative solvents, or develop greener alkylation protocols, as its reactivity is representative of a wider class of cyclic urea alkyl halides.

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